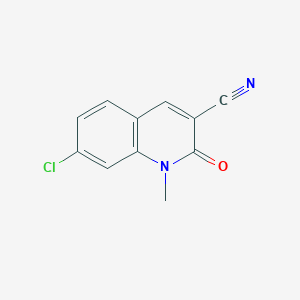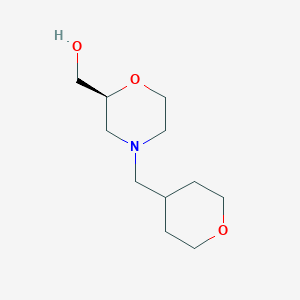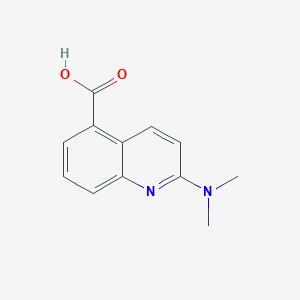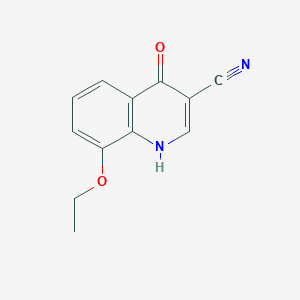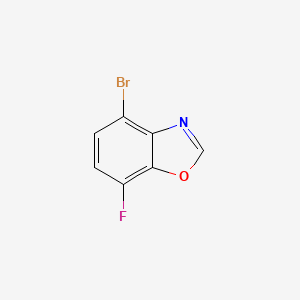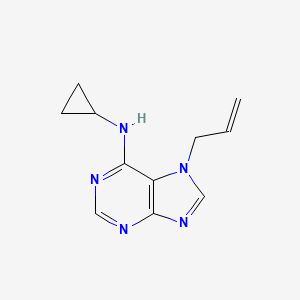
N-Cyclopropyl-7-(prop-2-en-1-yl)-7H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclopropyl-7-(prop-2-en-1-yl)-7H-purin-6-amine is a synthetic organic compound that belongs to the purine class of molecules Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-7-(prop-2-en-1-yl)-7H-purin-6-amine typically involves multi-step organic reactions. A common approach might include:
Cyclopropylation: Introduction of the cyclopropyl group to a suitable precursor.
Allylation: Addition of the prop-2-en-1-yl group.
Purine Ring Formation: Construction of the purine ring system through cyclization reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-7-(prop-2-en-1-yl)-7H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions may vary depending on the substituent being introduced.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying purine metabolism and enzyme interactions.
Medicine: Exploration as a drug candidate for various diseases.
Industry: Use in the development of new materials or catalysts.
Mechanism of Action
The mechanism by which N-Cyclopropyl-7-(prop-2-en-1-yl)-7H-purin-6-amine exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or modulating gene expression.
Comparison with Similar Compounds
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Caffeine: A stimulant that is structurally related to purines.
Theobromine: Another stimulant found in cocoa and chocolate.
Uniqueness
N-Cyclopropyl-7-(prop-2-en-1-yl)-7H-purin-6-amine is unique due to its specific substituents (cyclopropyl and prop-2-en-1-yl groups) which may confer distinct chemical and biological properties compared to other purines.
Properties
CAS No. |
648881-73-6 |
|---|---|
Molecular Formula |
C11H13N5 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
N-cyclopropyl-7-prop-2-enylpurin-6-amine |
InChI |
InChI=1S/C11H13N5/c1-2-5-16-7-14-10-9(16)11(13-6-12-10)15-8-3-4-8/h2,6-8H,1,3-5H2,(H,12,13,15) |
InChI Key |
ANDLDWVTXBUDGH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C=NC2=C1C(=NC=N2)NC3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





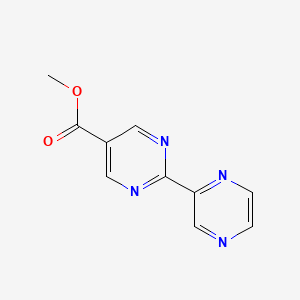

![6-(2-Phenylethyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B11886289.png)
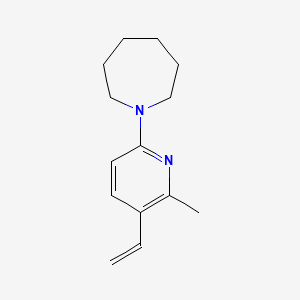

![6-Methyl-1-phenyl-5,8-dioxa-1-azaspiro[3.4]octan-2-one](/img/structure/B11886317.png)
